4-(Trifluoromethoxy)benzoylformic acid
Overview
Description
4-(Trifluoromethoxy)benzoylformic acid is a chemical compound that has gained the attention of researchers in various fields of science and industry. It is a white to light yellow crystal powder .
Molecular Structure Analysis
The molecular formula of this compound is C9H5F3O4 . Unfortunately, the exact 3D structure is not provided in the search results.Physical and Chemical Properties Analysis
This compound is a white to light yellow crystal powder . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Biosynthesis and Biocatalysis
- Benzoylformic acid, a relative of 4-(trifluoromethoxy)benzoylformic acid, can be synthesized through hydrolysis of benzoyl cyanide using Rhodococcus sp. CCZU10-1, demonstrating potential biocatalytic applications (He et al., 2012).
Chemical Synthesis and Reactions
- Benzoylformic acid undergoes various types of alpha-arylation reactions in acidic media, which can be related to this compound in terms of chemical reactivity (Yonezawa et al., 2000).
- The trifluoromethoxy group, as in this compound, has been identified as a superior long-range electron-withdrawing substituent, influencing the reactivity of arylmetal compounds (Castagnetti & Schlosser, 2002).
Secondary Metabolites and Defense Chemicals
- Compounds similar to this compound, like hydroxamic acids, are extensively studied for their role in plant defense against pests and diseases (Niemeyer, 1988).
Thermal Properties and Decomposition
- The thermal decomposition of benzoylformic acid into carbon dioxide and benzaldehyde provides insights into the thermal stability and decomposition pathways that could be relevant for this compound (Taylor, 1991).
Material Science and Corrosion Inhibition
- Derivatives of benzoylformic acid have been studied for their potential as corrosion inhibitors in materials science, suggesting potential applications for this compound in this field (Chafiq et al., 2020).
Electrocatalysis
- Electrocatalytic reduction studies involving benzoylformic acid can provide a basis for understanding the electrochemical applications of this compound (Park et al., 1995).
Ligand Synthesis and Metal Complexes
- Synthesis of benzoylformic acid and its complexes with metals offers insights into potential coordination chemistry involving this compound (Hikichi et al., 1997).
Fluorescent Probes and Sensors
- The incorporation of trifluoromethoxy groups into benzoxazole and benzothiazole compounds for sensing applications suggests potential sensor applications for this compound (Tanaka et al., 2001).
Aryne Chemistry and Organic Synthesis
- Aryne chemistry involving trifluoromethoxy groups could provide insights into reactions and synthetic applications of this compound (Schlosser & Castagnetti, 2001).
Catalysis and Lignin Decomposition
- Covalent triazine frameworks catalyzing oxidative cleavage of lignin models suggest potential catalytic applications for similar compounds, like this compound (Zhao et al., 2018).
Protecting Groups in Organic Synthesis
- The role of similar compounds in the removal of protecting groups in organic synthesis can be a research area for this compound (Bodanszky & Bodanszky, 2009).
Electrogenic Compounds and Chemiluminescence
- Studies on electrochemical and electrogenerated chemiluminescence properties of certain compounds can guide research on this compound (Swanick et al., 2011).
Supramolecular Chemistry and Self-Assembly
- Research on self-assembling amphiphiles can provide insights into the potential self-assembly properties of this compound (Zhu et al., 2004).
Asymmetric Synthesis
- The role of host-guest interactions in asymmetric reduction reactions can guide research on this compound (Hattori et al., 1990).
Novel Reagents in Organic Chemistry
- The development of novel reagents, like acid-catalyzed O-benzylating agents, can offer insights into potential applications of this compound (Yamada et al., 2012).
Metabolism and Biochemistry
- Studies on enzymes like phenylglyoxylate: NAD+ oxidoreductase in anaerobic metabolism can guide biochemical applications of this compound (Hirsch et al., 1998).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(Trifluoromethoxy)benzoylformic acid is Hydroxyacid oxidase 1 . This enzyme plays a crucial role in the metabolism of glycolate, a two-carbon molecule that can be metabolized from glyoxylate or formed as a byproduct of serine metabolism and glycolysis .
Mode of Action
It is known that the compound interacts with its target, hydroxyacid oxidase 1, potentially altering its function . The trifluoromethoxy group in the compound could play a role in this interaction, as trifluoromethoxy-containing compounds have been shown to have unique reactivity .
Biochemical Pathways
Given its target, it may influence the metabolism of glycolate and related metabolic pathways .
Pharmacokinetics
Like other small molecules, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters .
Result of Action
Given its target, changes in the metabolism of glycolate and related compounds could be expected .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other metabolites or drugs, and the specific characteristics of the biological system in which it is present .
Properties
IUPAC Name |
2-oxo-2-[4-(trifluoromethoxy)phenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O4/c10-9(11,12)16-6-3-1-5(2-4-6)7(13)8(14)15/h1-4H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFMJJZJSWBNOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)O)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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